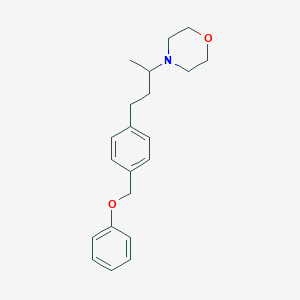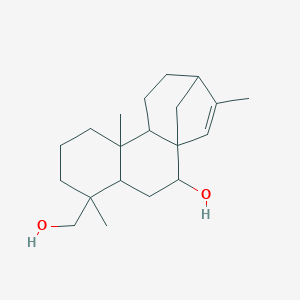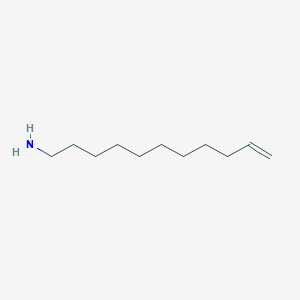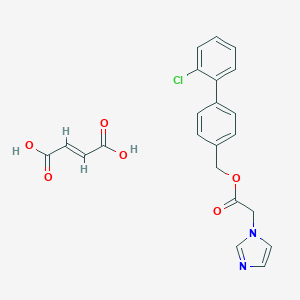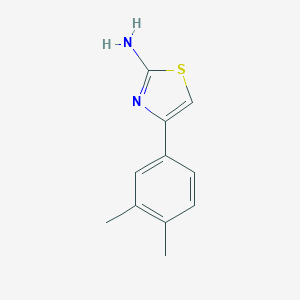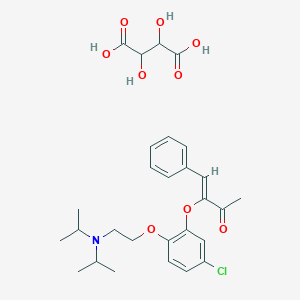
(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O is a chemical compound that has gained significant attention for its potential applications in scientific research. It is a tartrate salt of a selective estrogen receptor modulator (SERM) that has been found to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O involves its binding to estrogen receptors (ERs) in the body. It has been found to act as an agonist or antagonist of ERs depending on the tissue type and the ER subtype. It has been shown to have a higher affinity for ERα than for ERβ.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O are diverse and depend on the tissue type and the ER subtype. It has been found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have anti-osteoporotic effects by increasing bone mineral density.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O in lab experiments include its selective binding to ERs, its diverse biological activities, and its potential applications in various fields of research. However, its limitations include its high cost, low solubility in water, and potential toxicity at high concentrations.
Future Directions
For research on (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O include investigating its potential applications in the treatment of other diseases such as Alzheimer's disease, diabetes, and obesity. It also includes studying its effects on other tissues and cell types. Furthermore, research could focus on developing more efficient synthesis methods and improving its solubility in water to enhance its bioavailability. Finally, more studies could be conducted to explore its potential toxicity and side effects at different concentrations.
Synthesis Methods
The synthesis of (Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O involves the condensation of 5-chloro-2-(2-(diisopropylamino)ethoxy)phenol with 4-phenyl-3-buten-2-one in the presence of a base. The resulting compound is then converted to its tartrate salt form by reacting it with tartaric acid. The final product is obtained as a white crystalline powder.
Scientific Research Applications
(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O has been found to exhibit a range of biological activities that make it a promising compound for scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-osteoporotic effects. It has also been studied for its potential applications in the treatment of breast cancer, osteoporosis, and cardiovascular diseases.
properties
CAS RN |
106064-12-4 |
|---|---|
Product Name |
(Z)-3-(5-Chloro-2-(2-(diisopropylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one tartrate 2H2O |
Molecular Formula |
C28H36ClNO9 |
Molecular Weight |
566 g/mol |
IUPAC Name |
(Z)-3-[5-chloro-2-[2-[di(propan-2-yl)amino]ethoxy]phenoxy]-4-phenylbut-3-en-2-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H30ClNO3.C4H6O6/c1-17(2)26(18(3)4)13-14-28-22-12-11-21(25)16-24(22)29-23(19(5)27)15-20-9-7-6-8-10-20;5-1(3(7)8)2(6)4(9)10/h6-12,15-18H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/b23-15-; |
InChI Key |
OCFXOEXGPQJWPO-HNALGXGESA-N |
Isomeric SMILES |
CC(C)N(CCOC1=C(C=C(C=C1)Cl)O/C(=C\C2=CC=CC=C2)/C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES |
CC(C)N(CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)N(CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C)C(C)C.C(C(C(=O)O)O)(C(=O)O)O |
synonyms |
(Z)-3-[5-chloro-2-[2-(dipropan-2-ylamino)ethoxy]phenoxy]-4-phenyl-but- 3-en-2-one, 2,3-dihydroxybutanedioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



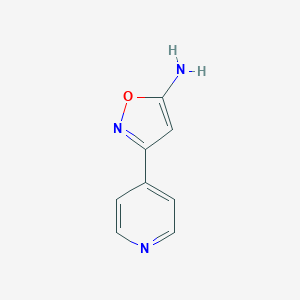

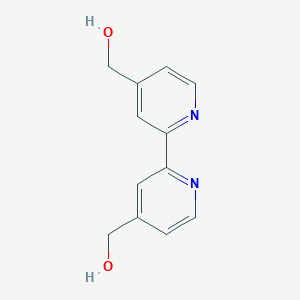
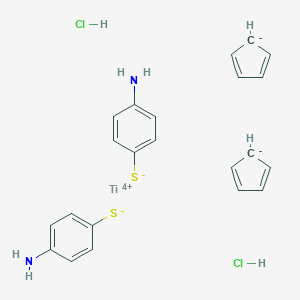
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)
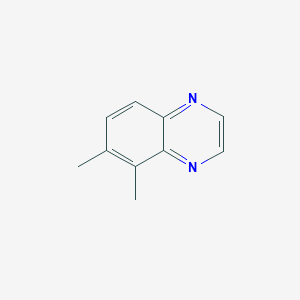
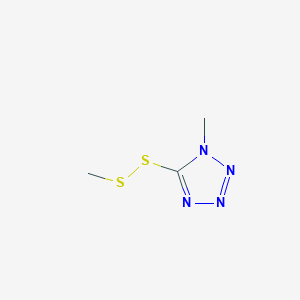
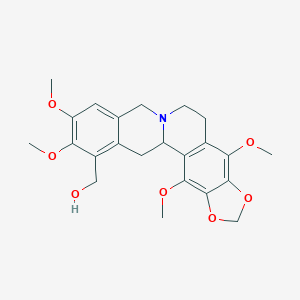
![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)
